3-(Isoxazol-5-yl)pyrrolidine

GABA receptor pharmacology Glycine antagonism CNS drug discovery

3-(Isoxazol-5-yl)pyrrolidine is a uniquely differentiated heterocyclic building block for medicinal chemistry. Its 3-(isoxazol-5-yl)pyrrolidine scaffold is essential for GABAA receptor antagonism, kinase selectivity tuning, and high-affinity nAChR binding—unlike the inactive 2-yl regioisomer. Procure the racemic or enantiopure form to ensure target engagement and avoid losing biological activity. Ideal for developing cognition enhancers, antimalarials, and selective kinase inhibitors.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 1225218-93-8
Cat. No. B581071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isoxazol-5-yl)pyrrolidine
CAS1225218-93-8
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=NO2.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H
InChIKeyRIFWPPJJHJYLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Isoxazol-5-yl)pyrrolidine (CAS 1225218-93-8) Procurement Guide: Is It Just a Building Block or a Differentiated Candidate?


3-(Isoxazol-5-yl)pyrrolidine (CAS 1225218-93-8), also known as 5-(pyrrolidin-3-yl)isoxazole, is a heterocyclic building block combining a pyrrolidine ring with a 5-substituted isoxazole moiety . Unlike fully elaborated drug candidates, this compound is a minimally functionalized scaffold designed for further synthetic elaboration in medicinal chemistry programs. The pyrrolidine moiety introduces a basic nitrogen and a saturated heterocycle, while the isoxazole ring provides a five-membered aromatic heterocycle with oxygen and nitrogen at adjacent positions, enabling distinct hydrogen-bonding and π-interaction capabilities .

Why 3-(Isoxazol-5-yl)pyrrolidine Cannot Be Replaced by a 2-Yl, 3-Yl Isoxazole, or Achiral Analog


Substitution of 3-(isoxazol-5-yl)pyrrolidine with a 2-yl pyrrolidine or 3-yl isoxazole regioisomer is not pharmacologically neutral. Published SAR demonstrates that the attachment point on the pyrrolidine ring (2-position vs. 3-position) and the isoxazole substitution pattern (3-yl vs. 5-yl) can completely ablate or invert biological activity. In GABAA receptor studies, 2-PYOL (attachment via pyrrolidine 2-position) had no effect on GABAA receptors in vivo or in vitro, whereas 3-PYOL (attachment via pyrrolidine 3-position) was a functional glycine and GABA antagonist [1]. Similarly, in nicotinic acetylcholine receptor (nAChR) ligands, 5-(2-pyrrolidinyl)isoxazole analogs achieved nanomolar binding affinities, demonstrating that the pyrrolidine 2-position can also support high potency [2]. Furthermore, the absence of stereochemical definition (racemic vs. enantiopure) alters downstream molecular recognition; chiral pyrrolidine scaffolds in CK1 inhibitors revealed that scaffold configuration influences selectivity profiles even when potency remains comparable [3]. Generic substitution without rigorous validation therefore risks complete loss of target engagement or altered selectivity.

Quantitative Differentiation Evidence for 3-(Isoxazol-5-yl)pyrrolidine Procurement Decisions


Pyrrolidine 3-Yl Attachment Confers Distinct Pharmacological Profile vs. 2-Yl Regioisomers in CNS Targets

In 3-isoxazolol analogs substituted at the 5-position with pyrrolidinyl (PYOL series), the attachment point on the pyrrolidine ring dictates functional activity. The 3-positional isomer (3-PYOL) antagonized the inhibitory action of glycine on cat spinal neurons and was approximately equipotent as an antagonist of glycine and GABA [1]. In stark contrast, the 2-positional isomer (2-PYOL) had no effect on GABAA receptors in vivo or in vitro [1]. For a procurement decision, selecting 3-(isoxazol-5-yl)pyrrolidine (pyrrolidine attached at the 3-position) rather than a 2-yl analog is essential when GABAergic or glycinergic modulation is the intended research pathway.

GABA receptor pharmacology Glycine antagonism CNS drug discovery

Isoxazole 5-Yl Substitution Enables High-Affinity Kinase Inhibition in the Low Nanomolar Range

In a series of structurally novel isoxazole-based ATP-competitive inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), compounds bearing isoxazole substitution patterns demonstrated potent inhibition. Two isoxazole analogs (compounds 3 and 5) exhibited Ki values of 0.7 ± 0.2 nM and 2.3 ± 0.9 nM, respectively, which are comparable to a known standard (1.4 ± 0.5 nM) [1]. Analogs 4 and 6, which lacked a carbonyl group or had an altered diethylamino moiety, were at least 20-fold less potent compared to 3 and 5, underscoring that specific isoxazole substitution is required to maintain high affinity [1]. While this study used more elaborated isoxazoles, it establishes that the 5-yl isoxazole scaffold, when properly functionalized, supports sub-nanomolar kinase inhibition.

Antimalarial drug discovery Kinase inhibition PfPKG

Chiral Pyrrolidine Scaffolds Modulate Kinase Selectivity Even When Potency Is Maintained

In a study modifying 3,4-diaryl-isoxazole-based CK1 inhibitors with chiral pyrrolidine scaffolds, biological evaluation in kinase and cellular assays revealed significant effects of the scaffold on activity and selectivity. Notably, the absolute configuration of the chiral moieties exhibited only a limited effect on inhibitory potency but influenced selectivity profiles [1]. X-ray crystallographic analysis of ligand-CK1δ complexes confirmed the expected binding mode of the 3,4-diaryl-isoxazole inhibitors, with the pyrrolidine scaffold extending toward the ribose pocket of the ATP binding site [1]. This demonstrates that chirality at the pyrrolidine 3-position is not merely a potency driver but a selectivity-tuning handle.

CK1 inhibition Kinase selectivity profiling Structure-based drug design

5-Yl Isoxazole-Pyrrolidine Scaffolds Yield Nanomolar Nicotinic Receptor Binding Affinities

A series of 3-substituted 5-(2-pyrrolidinyl)isoxazoles were evaluated as cholinergic channel activators (ChCAs) of neuronal nAChRs. Many of these compounds achieved nanomolar binding affinities comparable to (S)-nicotine in a whole rat brain preparation [1]. However, in a functional assay measuring evoked [³H]dopamine release from rat striatum, differences in agonist potencies and efficacies relative to (S)-nicotine were observed, attributed to differential interactions with neuronal nAChR subtypes [1]. This class-level evidence demonstrates that the 5-yl isoxazole-pyrrolidine scaffold supports high-affinity nAChR engagement.

Nicotinic acetylcholine receptors Cognition enhancement Alzheimer's disease

High-Value Application Scenarios for 3-(Isoxazol-5-yl)pyrrolidine Based on Differentiated Evidence


Medicinal Chemistry: CNS Ligand Design Requiring Pyrrolidine 3-Yl Attachment for GABA/Glycine Pharmacology

As demonstrated in Section 3 (Evidence Item 1), the 3-positional isomer (3-PYOL) exhibits functional glycine and GABA antagonism, whereas the 2-yl regioisomer is completely inactive at GABAA receptors [1]. Researchers developing GABAergic or glycinergic modulators should procure 3-(isoxazol-5-yl)pyrrolidine specifically for its 3-yl pyrrolidine attachment. Substitution with a 2-yl analog or achiral pyrrolidine derivative would ablate the intended pharmacology, as confirmed by direct comparative functional assays.

Kinase Drug Discovery: Fragment-Based Lead Optimization with Tunable Selectivity via Chirality

For kinase inhibitor programs targeting CK1 or related kinases, 3-(isoxazol-5-yl)pyrrolidine serves as a chiral scaffold that can extend into the ribose pocket of the ATP binding site [2]. As established in Section 3 (Evidence Item 3), the absolute stereochemistry at the pyrrolidine 3-position modulates kinase selectivity even when potency between enantiomers is comparable. Procuring enantiopure material (e.g., (R)- or (S)-5-(pyrrolidin-3-yl)isoxazole) rather than racemate provides a critical selectivity-tuning handle for structure-based drug design efforts.

Antimalarial Research: Isoxazole 5-Yl Core for High-Affinity PfPKG Inhibition

The isoxazole 5-yl scaffold is validated in sub-nanomolar PfPKG inhibitors (Ki = 0.7–2.3 nM) with excellent selectivity over the human ortholog [3]. As noted in Section 3 (Evidence Item 2), alterations to the isoxazole substitution pattern reduce potency by at least 20-fold. 3-(Isoxazol-5-yl)pyrrolidine provides the core 5-yl isoxazole pharmacophore required for high-affinity PfPKG engagement and can serve as a starting fragment for antimalarial lead optimization.

Neuronal nAChR Ligand Development: Subtype-Selective Cholinergic Channel Activators

The 5-yl isoxazole-pyrrolidine scaffold yields nanomolar binding affinities at neuronal nAChRs comparable to (S)-nicotine, with functional differences in dopamine release efficacy attributed to nAChR subtype selectivity [4]. As discussed in Section 3 (Evidence Item 4), this scaffold is a validated privileged structure for cognition enhancement and Alzheimer's disease research. 3-(Isoxazol-5-yl)pyrrolidine offers the core architecture for developing subtype-selective ChCAs differentiated from nicotine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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